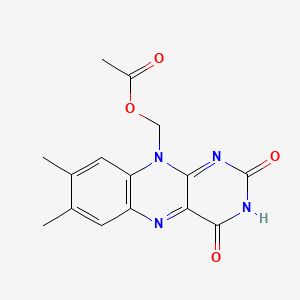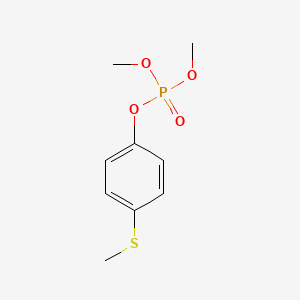
Dimethyl P-(methylthio)phenyl phosphate
Descripción general
Descripción
Phosphoric acid, dimethyl 4-(methylthio) phenyl ester is a colorless liquid. Used as a contact and systemic insecticide and acaricide. (EPA, 1998)
Aplicaciones Científicas De Investigación
Pest Control in Agriculture Dimethyl P-(methylthio)phenyl phosphate has been studied for its effectiveness in controlling agricultural pests. Kinzer, Bariola, Ridgway, and Jones (1976) found that this compound, when applied as a stem treatment to cotton, provided more effective control of the bollworm and tobacco budworm compared to other insecticides. However, it was less effective than foliar applications of monocrotophos (Kinzer, Bariola, Ridgway, & Jones, 1976).
Insecticide Toxicity Comparison In a comparative study of insecticide toxicity, Walfenbarger (1970) found that dimethyl P-(methylthio)phenyl phosphate showed substantial effectiveness against bollworms and tobacco budworms, with its residual toxicity being greater in ultra-low-volume sprays compared to conventional sprays (Walfenbarger, 1970).
Photodegradation of Pesticides Research by Senthilnathan and Philip (2011) on the photodegradation of pesticides in water included dimethyl P-(methylthio)phenyl phosphate as part of their study. They focused on the efficacy of N-doped TiO2 under solar radiation for degrading various pesticides, highlighting the environmental impact and removal methods for these compounds (Senthilnathan & Philip, 2011).
Metabolism in White Rats Brady and Arthur (1961) investigated the metabolism of O, O-Dimethyl O-[4-(methylthio)- m -tolyl] phosphorothioate in white rats, noting the oxidation process and the various metabolites produced. Their study contributes to understanding the biotransformation and potential impacts of this compound in biological systems (Brady & Arthur, 1961).
Urinary Excretion in Pregnant Rats Abu-Qare and Abou‐Donia (2000) studied the urinary excretion of metabolites following dermal exposure of pregnant rats to methyl parathion, a compound related to dimethyl P-(methylthio)phenyl phosphate. This research is significant in understanding the excretion kinetics and potential risks of pesticide exposure during pregnancy (Abu-Qare & Abou‐Donia, 2000).
Biomonitoring of Environmental Pollutants A study by Jayatilaka et al. (2019) on the quantification of urinary biomarkers for exposure to various flame retardants and organophosphate insecticides indirectly relates to dimethyl P-(methylthio)phenyl phosphate, highlighting the broader context of environmental monitoring of such compounds (Jayatilaka et al., 2019).
Chemical Reactivity and Coordination The reactivity of phosphate diesters, including compounds similar to dimethyl P-(methylthio)phenyl phosphate, was investigated by Williams, Cheung, and Chin (1998). Their research focused on the coordination of these compounds to a dinuclear Co(III) complex, providing insights into their chemical behavior and potential applications in catalysis or material science (Williams, Cheung, & Chin, 1998).
Microbial Degradation of Organophosphates Rosenberg and Alexander (1979) studied the microbial degradation of various organophosphate insecticides, including compounds related to dimethyl P-(methylthio)phenyl phosphate. Their findings are crucial for understanding biodegradation pathways and environmental fate of these pesticides (Rosenberg & Alexander, 1979).
Occupational Exposure and Neuromuscular Function Misra, Nag, Khan, and Ray (2004) conducted a study on the effects of occupational exposure to organophosphates on neuromuscular function. This research is relevant to understanding the potential health risks associated with long-term exposure to compounds like dimethyl P-(methylthio)phenyl phosphate (Misra, Nag, Khan, & Ray, 2004).
Force Field Parameters in Computational Chemistry Margreitter, Reif, and Oostenbrink (2017) proposed newly derived parameters for phosphate ions, including those relevant to dimethyl P-(methylthio)phenyl phosphate, in the context of the GROMOS force field. This research is important for simulations and modeling in biochemistry and molecular biology (Margreitter, Reif, & Oostenbrink, 2017).
Propiedades
Número CAS |
3254-63-5 |
|---|---|
Nombre del producto |
Dimethyl P-(methylthio)phenyl phosphate |
Fórmula molecular |
C9H13O4PS |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
dimethyl (4-methylsulfanylphenyl) phosphate |
InChI |
InChI=1S/C9H13O4PS/c1-11-14(10,12-2)13-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3 |
Clave InChI |
BUDNNLHZOCBLAU-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)SC |
SMILES canónico |
COP(=O)(OC)OC1=CC=C(C=C1)SC |
Color/Form |
COLORLESS LIQUID |
Densidad |
1.273 at 70.52 °F (EPA, 1998) 1.273 @ 21.4 °C |
Otros números CAS |
3254-63-5 |
Descripción física |
Phosphoric acid, dimethyl 4-(methylthio) phenyl ester is a colorless liquid. Used as a contact and systemic insecticide and acaricide. (EPA, 1998) |
Pictogramas |
Acute Toxic |
Vida útil |
Decomposes at 269-284 °C HYDROLYZED BY ALKALI (PH 9.5) AT 37.5 °C |
Solubilidad |
AT ROOM TEMPERATURE IS: 98 MG/L WATER; 890 G/L ACETONE; 540 G/L DIOXANE; 580 G/L CARBON TETRACHLORIDE; 860 G/L ETHANOL; MORE THAN 1 KG/L XYLENE |
Sinónimos |
dimethyl 4-(methylthio)phenyl phosphate ENT 25,374 GC 6506 GC-6506 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






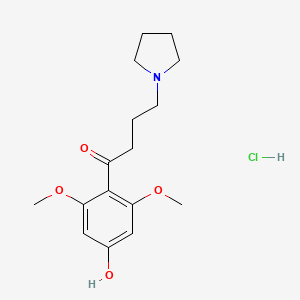
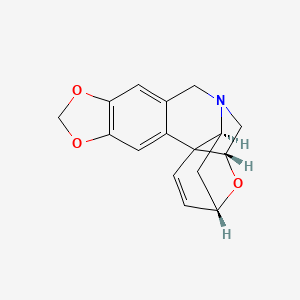
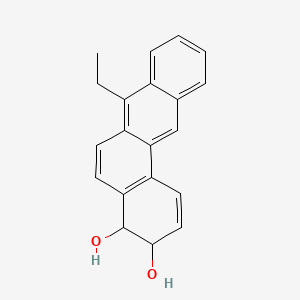

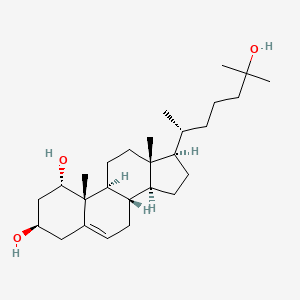
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1195424.png)
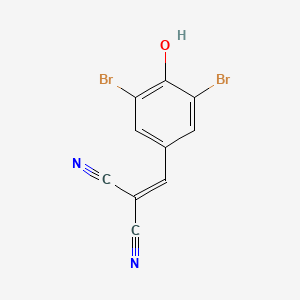
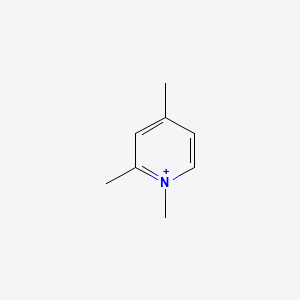

![(1S,6R,7R)-7-[(1S)-1,2-dihydroxyethyl]-6-hydroxy-1-(4-hydroxyphenyl)-4,8-dioxaspiro[4.4]nonane-3,9-dione](/img/structure/B1195432.png)
